molecular formula C9H9F2NO B1394143 5,7-Difluorochroman-4-amine CAS No. 886762-87-4

5,7-Difluorochroman-4-amine

Cat. No.: B1394143
CAS No.: 886762-87-4
M. Wt: 185.17 g/mol
InChI Key: ZJGYMNXLPZADME-UHFFFAOYSA-N
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Description

5,7-Difluorochroman-4-amine: is a chemical compound with the molecular formula C9H9F2NO It is a derivative of chroman, featuring two fluorine atoms at the 5 and 7 positions and an amine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Difluorochroman-4-amine typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves optimizing the above synthetic routes to achieve high yield and purity. The process is designed to be cost-effective and environmentally friendly, avoiding the use of high-pollution catalysts .

Chemical Reactions Analysis

Types of Reactions: 5,7-Difluorochroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chroman derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 5,7-Difluorochroman-4-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Chromanamine (CAS Number: 53981-38-7)
  • 8-Fluoro-4-chromanamine (CAS Number: 791043-28-2)
  • 6-Fluoro-4-chromanamine (CAS Number: 238764-22-2)
  • 7-Fluoro-4-chromanamine (CAS Number: 774163-31-4)
  • 5-Methyl-4-chromanamine (CAS Number: 769100-49-4)
  • 7-Methyl-4-chromanamine (CAS Number: 1213341-77-5)
  • 5,7-Dibromo-4-chromanamine (CAS Number: 1359703-22-2)
  • 6,7-Difluoro-4-chromanamine (CAS Number: 1213126-25-0)
  • 6,7-Dichloro-4-chromanamine (CAS Number: 1259745-88-4)
  • 8-Bromo-4-chromanamine (CAS Number: 1212896-29-1) .

Uniqueness: 5,7-Difluorochroman-4-amine is unique due to the presence of two fluorine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5,7-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGYMNXLPZADME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676389
Record name 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-87-4
Record name 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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